molecular formula C7H4N2O2S B103786 2,1,3-Benzothiadiazole-5-carboxylic acid CAS No. 16405-98-4

2,1,3-Benzothiadiazole-5-carboxylic acid

Cat. No. B103786
Key on ui cas rn: 16405-98-4
M. Wt: 180.19 g/mol
InChI Key: YHMXJZVGBCACMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141564B2

Procedure details

Benzo[1,2,5]thiadiazole-5-carboxylic acid (2.00 g, 11.11 mmol) was dissolved in tetrahydrofuran (50 mL) and cooled to 0° C. To this was added triethylamine (1.80 mL, 12.87 mmol) followed by isobutylchloroformate (1.62 mL, 12.40 mmol) in a dropwise manner. The resulting slurry was stirred for a further 30 minutes at 0° C. and then filtered into a mixture of sodium borohydride (0.83 g, 21.84 mol) in ice water (20 mL). The resulting mixture was stirred at 0° C. for 30 minutes, evaporated to one quarter of its volume and then extracted with dichloromethane (3×50 mL). The organic phases were combined and then dried over sodium sulfate. This was followed by concentration under reduced pressure to provide the desired product as a white solid which was used without further purification (1.50 g, 81%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
1.62 mL
Type
reactant
Reaction Step Three
Quantity
0.83 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[S:5][N:4]=[C:3]2[CH:6]=[C:7]([C:10](O)=[O:11])[CH:8]=[CH:9][C:2]=12.C(N(CC)CC)C.C(OC(Cl)=O)C(C)C.[BH4-].[Na+]>O1CCCC1>[N:1]1[S:5][N:4]=[C:3]2[CH:6]=[C:7]([CH2:10][OH:11])[CH:8]=[CH:9][C:2]=12 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=C2C(=NS1)C=C(C=C2)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.62 mL
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Four
Name
Quantity
0.83 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
ice water
Quantity
20 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for a further 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
evaporated to one quarter of its volume
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
This was followed by concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C2C(=NS1)C=C(C=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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